molecular formula C19H16N2O2 B5708143 N-[3-(acetylamino)phenyl]-1-naphthamide

N-[3-(acetylamino)phenyl]-1-naphthamide

Cat. No. B5708143
M. Wt: 304.3 g/mol
InChI Key: TWOBTSYRSFGNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-1-naphthamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "NAPA" and is a derivative of 1-naphthylamine. NAPA has been found to exhibit a variety of biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of NAPA is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in processes such as inflammation and tissue remodeling, and their inhibition by NAPA may contribute to its observed effects.
Biochemical and Physiological Effects:
NAPA has been found to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. These effects are believed to be due to NAPA's ability to inhibit enzymes such as COX-2 and MMPs, as well as its antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using NAPA in laboratory experiments is its well-documented effects and mechanisms of action. This allows for more accurate and reproducible results. However, one limitation of using NAPA is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on NAPA. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of NAPA and its potential applications in scientific research.

Synthesis Methods

The synthesis of NAPA involves the reaction of 1-naphthylamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using techniques such as recrystallization or column chromatography. The purity of the final product is important for ensuring accurate results in laboratory experiments.

Scientific Research Applications

NAPA has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, NAPA has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation studies have shown that NAPA can reduce the production of inflammatory cytokines and promote the production of anti-inflammatory cytokines. In neurodegenerative disease research, NAPA has been found to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-(3-acetamidophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13(22)20-15-8-5-9-16(12-15)21-19(23)18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOBTSYRSFGNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-1-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.